![molecular formula C15H16FN3S B5804161 N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5804161.png)
N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea, commonly known as DAPT, is a chemical compound that has gained significant attention in the scientific community. DAPT is a potent inhibitor of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and the generation of amyloid-β (Aβ) peptides. Aβ peptides are the main components of amyloid plaques, which are a hallmark of Alzheimer's disease (AD). Therefore, DAPT has been extensively studied for its potential therapeutic use in AD and other neurodegenerative disorders.
Mécanisme D'action
DAPT inhibits γ-secretase, an enzyme that cleaves N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea to generate Aβ peptides. By inhibiting γ-secretase, DAPT reduces the production of Aβ peptides, which are the main components of amyloid plaques. In addition, DAPT has been shown to affect the processing of other γ-secretase substrates, such as Notch, which plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In addition to reducing Aβ production, DAPT has been shown to affect the processing of other γ-secretase substrates, such as Notch. This can have significant effects on cell differentiation and proliferation. In addition, DAPT has been shown to affect the expression of other genes involved in AD pathology, such as tau protein.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DAPT is its potency as a γ-secretase inhibitor. DAPT has been shown to effectively reduce Aβ production in vitro and in vivo at low concentrations. In addition, DAPT has been extensively studied, and its mechanism of action is well understood. However, one of the main limitations of DAPT is its lack of specificity. DAPT inhibits γ-secretase, which is involved in the processing of a variety of substrates, not just N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea. Therefore, the use of DAPT may have unintended effects on other cellular processes.
Orientations Futures
There are several future directions for the study of DAPT. One potential direction is the development of more specific γ-secretase inhibitors that target only the processing of N-[4-(dimethylamino)phenyl]-N'-(4-fluorophenyl)thiourea. In addition, the combination of DAPT with other drugs that target different aspects of AD pathology may be a promising approach for the development of AD therapeutics. Finally, the study of the effects of DAPT on other γ-secretase substrates, such as Notch, may have significant implications for the development of cancer therapeutics.
Méthodes De Synthèse
DAPT can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with thionyl chloride to form 4-fluorobenzene sulfonyl chloride. This intermediate is then reacted with N,N-dimethylaniline to form N-[4-(dimethylamino)phenyl]-4-fluorobenzenesulfonamide. Finally, this compound is reacted with potassium thiocyanate in the presence of a catalyst to form DAPT.
Applications De Recherche Scientifique
DAPT has been extensively studied for its potential therapeutic use in AD and other neurodegenerative disorders. Studies have shown that DAPT can effectively reduce the production of Aβ peptides in vitro and in vivo. In addition, DAPT has been shown to improve cognitive function in animal models of AD. Therefore, DAPT is considered a promising candidate for the development of AD therapeutics.
Propriétés
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c1-19(2)14-9-7-13(8-10-14)18-15(20)17-12-5-3-11(16)4-6-12/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVQKQERULKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)phenyl]-3-(4-fluorophenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

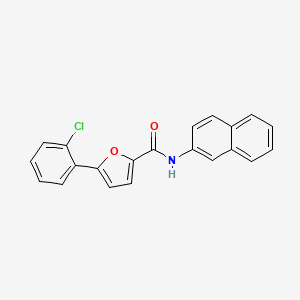
![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)
![3-tert-butyl-4,6-dimethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5804112.png)
![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5804132.png)
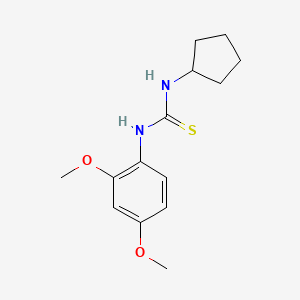
![2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
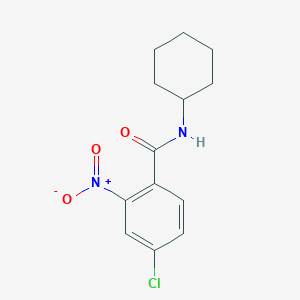
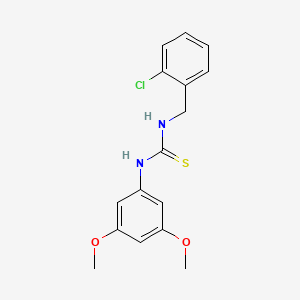
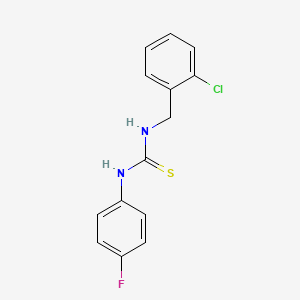
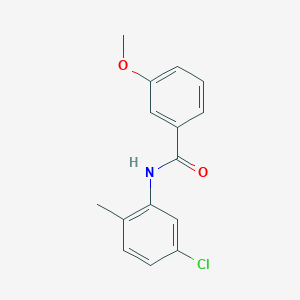
![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)